4-(Piperidin-4-ylmethyl)benzamide hydrochloride
Overview
Description
“4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is a chemical compound with the CAS Number: 333795-11-2 . It has a molecular weight of 254.76 and its IUPAC name is 4-(4-piperidinylmethyl)benzamide hydrochloride . It is a solid substance and is also known as PBH.
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring in “this compound”, has been studied extensively . The synthesis generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a sealed container in a dry room at room temperature .Scientific Research Applications
Gastrointestinal Motility Enhancement
4-(Piperidin-4-ylmethyl)benzamide hydrochloride has been studied for its potential in enhancing gastrointestinal motility. Specifically, certain benzamide derivatives, including those with a polar substituent group at the 1-position of the piperidine ring, have been synthesized and evaluated for their effects on accelerating gastric emptying and increasing the frequency of defecation. One derivative, known as Y-36912, was found to be a selective 5-HT4 receptor agonist, demonstrating potential as a novel prokinetic agent effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Anti-Acetylcholinesterase Activity
Research has also explored the anti-acetylcholinesterase (anti-AChE) activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including those structurally related to this compound. The introduction of bulky moieties and substituents significantly increased the anti-AChE activity, with certain compounds demonstrating remarkable potency as inhibitors of acetylcholinesterase. This research highlights potential applications in the development of antidementia agents (Sugimoto et al., 1990).
Potential in Antidementia Development
The application in antidementia drug development is further supported by studies on piperidine derivatives that show affinity for acetylcholinesterase. These compounds, by influencing acetylcholine levels, could be significant in the treatment of dementia-related symptoms and conditions (Sugimoto et al., 1992).
Antibacterial Properties
Some studies have focused on the synthesis and bioactivity of benzamides and their metal complexes, revealing notable antibacterial properties. These compounds have been tested against various bacterial strains and have shown promising results in comparison to standard antibiotics. The findings suggest potential applications of these compounds in antibacterial treatments (Khatiwora et al., 2013).
Analgesic and Antidepressive Effects
Investigations into the δ-opioid mechanisms of certain benzamide derivatives have shown that they possess analgesic and antidepressive effects. These effects are primarily mediated through the δ-opioid receptors, indicating potential use in chronic pain treatment (Nozaki et al., 2012).
Antipsychotic Agent Development
Further research has explored the potential of substituted benzamides as neuroleptic agents. These compounds have been evaluated for their binding to various receptors and their ability to antagonize specific behavioral responses in mice, indicating their potential as antipsychotic agents (Norman et al., 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
properties
IUPAC Name |
4-(piperidin-4-ylmethyl)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASKEKSKJWHBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467638 | |
Record name | 4-(PIPERIDIN-4-YLMETHYL)BENZAMIDE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
333795-11-2 | |
Record name | 4-(PIPERIDIN-4-YLMETHYL)BENZAMIDE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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